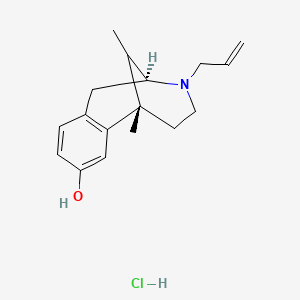
(+)-N-Allylnormetazocine (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-N-Allylnormetazocine (hydrochloride) is a synthetic compound belonging to the class of benzomorphan opioids. It is known for its analgesic properties and has been studied for its potential use in pain management. The compound is a stereoisomer of normetazocine and is often used in research to understand the pharmacological effects of opioids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Allylnormetazocine (hydrochloride) typically involves the following steps:
Starting Material: The synthesis begins with normetazocine, which is a benzomorphan derivative.
Allylation: Normetazocine undergoes an allylation reaction where an allyl group is introduced. This is usually achieved using allyl bromide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (+)-N-Allylnormetazocine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of normetazocine are allylated using industrial-grade reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Conversion to Hydrochloride: The purified compound is then converted to its hydrochloride salt and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
(+)-N-Allylnormetazocine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of normetazocine.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(+)-N-Allylnormetazocine (hydrochloride) has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzomorphan derivatives.
Biology: Investigated for its effects on opioid receptors and its potential as a pain management agent.
Medicine: Studied for its analgesic properties and potential use in treating chronic pain.
Industry: Used in the development of new opioid analgesics with improved efficacy and safety profiles.
Mechanism of Action
(+)-N-Allylnormetazocine (hydrochloride) exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu, delta, and kappa opioid receptors. Upon binding, the compound activates these receptors, leading to analgesic effects by inhibiting the transmission of pain signals.
Comparison with Similar Compounds
Similar Compounds
Normetazocine: The parent compound of (+)-N-Allylnormetazocine.
Metazocine: Another benzomorphan derivative with similar analgesic properties.
Pentazocine: A synthetic opioid with a similar structure and pharmacological profile.
Uniqueness
(+)-N-Allylnormetazocine (hydrochloride) is unique due to its specific stereochemistry, which influences its binding affinity and activity at opioid receptors. This stereoisomer has been shown to have distinct pharmacological effects compared to its counterparts, making it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H24ClNO |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1S,9S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12?,16-,17-;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-XLIAGRDUSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


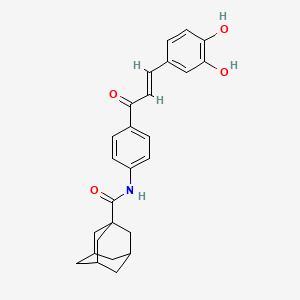

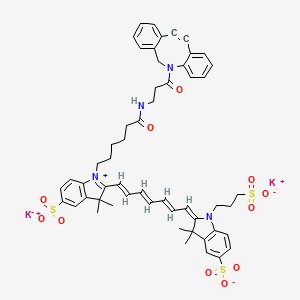
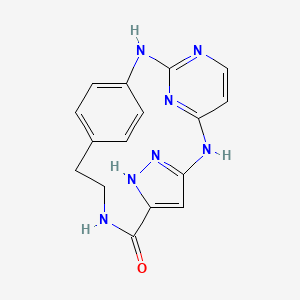
![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
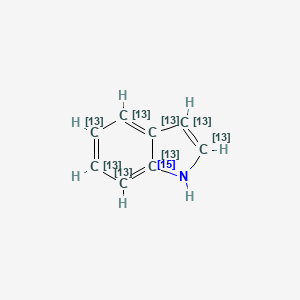
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)
![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)


![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)


